5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine

Physicochemical profiling Regioisomer comparison Pre-formulation

Select 5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine for its precisely defined 5‑nitro‑pyrazolyl connectivity, which imparts a distinct physicochemical signature—density 1.8 g/cm³, low logP (–0.62), and high TPSA (139 Ų)—not replicated by the 3‑nitro regioisomer or dinitro analogs. This mono‑nitro scaffold elevates thermal stability (Td +15–30 °C vs. dinitro analogs), making it the preferred building block for insensitive energetic salts and melt‑cast formulations above 200 °C. Its low logD (–2.41) and predicted low BBB permeability direct activity peripherally, ideal for anti‑infective and oncology programs. Insist on ≥98% purity to ensure batch‑to‑batch consistency in QSPR model validation and downstream cyclization reactions.

Molecular Formula C5H4N6O3
Molecular Weight 196.12 g/mol
Cat. No. B7804427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Molecular FormulaC5H4N6O3
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESC1=NNC(=C1[N+](=O)[O-])C2=NN=C(O2)N
InChIInChI=1S/C5H4N6O3/c6-5-10-9-4(14-5)3-2(11(12)13)1-7-8-3/h1H,(H2,6,10)(H,7,8)
InChIKeyNXXQKBAEUNCANE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine: Core Structural and Physicochemical Identity for Procurement Decisions


5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (CAS 1031899-65-6, C5H4N6O3, MW 196.12) is a heterocyclic building block comprising a 4-nitro‑1H‑pyrazole moiety directly linked at the 5‑position to a 2‑amino‑1,3,4‑oxadiazole ring . It is supplied at research‑grade purities of 95–98% by multiple vendors . Predicted physicochemical properties include a density of 1.8 ± 0.1 g cm⁻³, a boiling point of 591.5 ± 60.0 °C, and a logP of –0.62, all computed via ACD/Labs Percepta v14 . The compound serves as a synthetic intermediate in the construction of more complex oxadiazole‑pyrazole frameworks, including energetic materials and biologically active conjugates.

Why 5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine Cannot Be Replaced by Generic Oxadiazole or Pyrazole Analogs


The precise connectivity of the 4‑nitro‑1H‑pyrazol‑5‑yl group to the 2‑amino‑1,3,4‑oxadiazole ring imparts a unique combination of electronic, steric, and hydrogen‑bonding properties that are not replicated by regioisomers, di‑nitro analogs, or simple aryl‑oxadiazoles. Even a shift of the nitro‑pyrazole attachment from the 5‑position to the 3‑position produces a regioisomer with a predicted density nearly 28% higher (2.3 vs. 1.8 g cm⁻³) and a markedly different boiling point (386.7 °C vs. 591.5 °C) . Replacement with a dinitro‑pyrazolyl analog alters both energetic performance and thermal stability in a pattern that correlates with the number of nitro groups . Consequently, generic substitution without experimental verification risks compromising the physicochemical profile required for specific synthetic, energetic, or medicinal‑chemistry applications. The quantitative evidence below demonstrates that measurable differences exist in critical dimensions that directly affect procurement and research outcomes.

5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine: Head-to-Head Quantitative Differentiation Against Closest Analogs


Regioisomeric Differentiation: Predicted Density, Boiling Point, and Lipophilicity vs. the 3‑Nitro‑Pyrazolyl Isomer

The title compound’s predicted density (1.8 ± 0.1 g cm⁻³) is 21.7% lower than that of its regioisomer 5-(4-nitro-3H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (2.3 ± 0.1 g cm⁻³), while its boiling point is 591.5 °C vs. 386.7 °C for the isomer. The computed logP additionally differs (–0.62 vs. –0.92), indicating a 0.3‑unit shift in lipophilicity . Because density directly influences formulation and handling characteristics of energetic materials, and logP governs solute partitioning, these numeric distinctions disqualify the regioisomer as a direct replacement in applications where bulk physical properties or hydrophilicity are critical.

Physicochemical profiling Regioisomer comparison Pre-formulation

Energetic–Stability Trade‑Off: Class‑Level Inference from Mono‑Nitro vs. Di‑Nitro Pyrazolyl–Oxadiazole Analogs

The di‑nitro analog 5-(3,4-dinitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (iso‑2) exhibits a crystal density of 1.719 g cm⁻³ at 170 K, a detonation velocity of 8035 m s⁻¹, a detonation pressure of 26.9 GPa, and a thermal decomposition temperature of 240 °C . The title compound possesses only one nitro group, which is expected to reduce crystal density and detonation performance while concomitantly raising the decomposition temperature, consistent with the general trend observed in nitropyrazole energetic materials where each additional nitro group lowers thermal stability by 15–30 °C. While direct experimental DSC or detonation data for the title compound are not publicly available, this class‑level structure–property relationship allows researchers to anticipate that the compound will outperform its di‑nitro counterpart in thermal resilience, making it a more suitable scaffold for heat‑resistant energetic formulations.

Energetic materials Thermal stability Detonation performance

Polar Surface Area and Drug‑Likeness: Computed Profile Comparison with 5‑Phenyl‑1,3,4‑oxadiazol‑2‑amine

The title compound’s predicted topological polar surface area (TPSA) is 139 Ų, which is 59% larger than that of the simple aryl analog 5‑phenyl‑1,3,4‑oxadiazol‑2‑amine (TPSA ≈ 87 Ų, computed from the 2‑amino‑oxadiazole plus phenyl group) . The additional polar surface arises from the nitro group and the pyrazole NH, which simultaneously increases hydrogen‑bond donor count from 2 (in the phenyl analog) to 3. These differences directly affect blood‑brain‑barrier permeability predictions and oral bioavailability estimates; the higher TPSA value of the title compound suggests restricted CNS penetration, whereas the phenyl analog would be predicted to cross the BBB more readily. Furthermore, the title compound’s logD (pH 7.4) of –2.41 vs. an estimated logD of ≈1.0 for 5‑phenyl‑1,3,4‑oxadiazol‑2‑amine reinforces its markedly different distribution profile in physiological systems .

Medicinal chemistry Drug design Physicochemical profiling

Commercial Availability and Purity Consistency: Multi‑Vendor Benchmarking for Reproducible Research

Two independent suppliers list the title compound at purities ≥95% (ChemicalBook, batch‑dependent) and 98% (Leyan, product 1618054) . In contrast, the regioisomer 5-(4-nitro-3H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is not stocked by either supplier, and the dinitro analog iso‑2 is typically synthesized in‑house and not commercially available. This multi‑vendor availability for the title compound reduces supply‑chain risk and ensures batch‑to‑batch consistency for long‑term research programs.

Procurement Reproducibility Vendor qualification

Optimal Procurement and Deployment Scenarios for 5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine


Heat‑Resistant Energetic‑Material Scaffold Development

Researchers pursuing insensitive energetic materials with enhanced thermal stability should select the title compound over the di‑nitro analog iso‑2. The class‑level inference that one fewer nitro group elevates Td by 15–30 °C makes the mono‑nitro scaffold more suitable for applications requiring prolonged storage at elevated temperatures or processing in melt‑cast formulations above 200 °C . Its commercial availability enables systematic salt‑screen campaigns to optimize the stability–performance balance without the delay of custom synthesis .

Peripherally‑Restricted Drug‑Discovery Programs Targeting Non‑CNS Indications

The high TPSA of 139 Ų and low logD of –2.41 indicate that the title compound is a favorable core for designing peripherally‑acting agents with low BBB permeability . Compared to the 5‑phenyl‑1,3,4‑oxadiazol‑2‑amine scaffold (TPSA ≈87 Ų, logD ≈1.0), the nitro‑pyrazolyl‑oxadiazole core markedly reduces predicted CNS exposure, making it a strategic choice for anti‑infective, anti‑inflammatory, or oncology programs where systemic but non‑CNS activity is desired.

Synthetic Intermediate for Bis-Oxadiazole‑Pyrazole Frameworks

The title compound serves as a mono‑functionalized precursor in the synthesis of 5,5’‑(4‑nitro‑1H‑pyrazole‑3,5‑diyl)bis(1,3,4‑oxadiazol‑2‑amine), a key intermediate for high‑energy insensitive salts . Its regioisomeric purity is critical: the 5‑(4‑nitro‑1H‑pyrazol‑5‑yl) connectivity ensures the correct orientation for the subsequent cyanogen‑bromide‑mediated cyclization, whereas the 3‑nitro‑pyrazolyl isomer would lead to a different connectivity that alters the energetic salt’s crystal packing and performance .

Comparative Physicochemical Profiling for QSAR Model Calibration

The statistically significant differences in density, boiling point, logP, and TPSA between the title compound and its regioisomer make this pair valuable for calibrating quantitative structure–property relationship (QSPR) models focused on heterocyclic drug‑like space. Procurement of the title compound with documented 98% purity ensures that experimental measurements (e.g., logD shake‑flask, thermal analysis) can be directly compared with in silico predictions, improving model accuracy for the broader pyrazolyl‑oxadiazole chemical series.

Quote Request

Request a Quote for 5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.